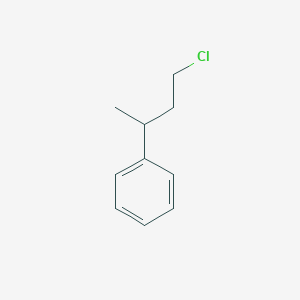

Benzene, (3-chloro-1-methylpropyl)-

Description

Properties

Molecular Formula |

C10H13Cl |

|---|---|

Molecular Weight |

168.66 g/mol |

IUPAC Name |

4-chlorobutan-2-ylbenzene |

InChI |

InChI=1S/C10H13Cl/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

UANCUAZOWOJXPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCl)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound | CAS Number | Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Benzene, (3-chloro-1-methylpropyl)- | 13556-61-1 | C₁₀H₁₃Cl | 168.663 | Branched 4-carbon chain; Cl at C3, methyl at C1 |

| Benzene, (1-ethylpropyl)- | 1196-58-3 | C₁₁H₁₆ | 148.24 | Branched 5-carbon chain; no halogen substituent |

| 1-Chloro-3-phenylpropane | 104-52-9 | C₉H₁₁Cl | 154.63 | Linear 3-carbon chain; Cl at terminal carbon |

| Benzene, (3-chloro-1-propenyl)- | 2687-12-9 | C₉H₉Cl | 152.62 | Unsaturated 3-carbon chain; Cl at C3, double bond |

| (3-Chloropropyl)benzene | 104-52-9 | C₉H₁₁Cl | 154.63 | Linear 3-carbon chain; Cl at C3 (synonym of above) |

Key Observations :

- Chain Length and Branching: The target compound has a longer (4-carbon) branched chain compared to 1-chloro-3-phenylpropane (3-carbon linear chain).

- Halogen Position : Chlorine at the third carbon in the target compound vs. terminal chlorine in 1-chloro-3-phenylpropane. This affects electronic effects (e.g., dipole moments) and leaving-group ability .

- Unsaturation : Benzene, (3-chloro-1-propenyl)- contains a double bond, making it more reactive in addition reactions compared to saturated analogs .

Physicochemical Properties

- Molecular Weight : The target compound (168.66 g/mol) is heavier than linear-chain analogs (e.g., 154.63 g/mol for 1-chloro-3-phenylpropane) due to its branched structure and additional methyl group .

- Boiling Points : Branched chains generally lower boiling points compared to linear isomers. For example, (3-chloropropyl)benzene (linear) likely has a higher boiling point than the target compound, though exact data are unavailable.

Q & A

Q. What analytical techniques are recommended for structural elucidation and identification of "Benzene, (3-chloro-1-methylpropyl)-" in complex mixtures?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5MS) to separate the compound from mixtures. Retention indices (RI) should be compared against databases such as NIST, which reports RI values for structurally similar chloroalkylbenzenes . Electron ionization (EI) mass spectra typically show key fragments at m/z 152 (molecular ion, C₉H₉Cl⁺) and prominent chlorine isotope patterns. Confirmatory analysis can include Fourier-transform infrared spectroscopy (FTIR) to detect C-Cl stretching vibrations (~550–650 cm⁻¹) and aromatic C-H bending modes .

Q. How can researchers assess the purity of synthesized "Benzene, (3-chloro-1-methylpropyl)-"?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection at 254 nm. Calibrate using certified reference standards (e.g., 100 µg/mL in methanol, as described in DIN 38407 protocols) to quantify impurities . For volatile impurities, headspace GC-MS is recommended to detect residual solvents or byproducts like chlorinated alkanes .

Q. What synthetic routes are documented for "Benzene, (3-chloro-1-methylpropyl)-"?

- Methodological Answer : A common method involves Friedel-Crafts alkylation of benzene with 3-chloro-1-methylpropyl chloride in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase. Post-synthesis, purify via fractional distillation (boiling point ~180–190°C under reduced pressure) . Alternative routes may use Grignard reagents, but side reactions (e.g., Wurtz coupling) require careful stoichiometric control .

Q. How does the steric environment of the chloroalkyl chain influence the compound’s reactivity in electrophilic substitution?

- Methodological Answer : The bulky 3-chloro-1-methylpropyl group acts as a meta-directing substituent due to steric hindrance and inductive effects. Experimental validation involves nitration (HNO₃/H₂SO₄) or sulfonation, followed by NMR analysis (¹H/¹³C) to confirm substitution patterns. Compare results with computational predictions using density functional theory (DFT) to map electron density distributions .

Q. What are the critical parameters for optimizing storage stability of this compound?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent photodegradation and oxidation. Periodically assess stability via GC-MS to detect decomposition products (e.g., benzaldehyde from oxidation). Solvent choice matters: avoid polar protic solvents (e.g., water/methanol) that may induce hydrolysis; use anhydrous dichloromethane or hexane .

Advanced Research Questions

Q. How do solvent-solute interactions affect the compound’s stability in mixed solvent systems?

- Methodological Answer : Study cluster formation using supersonic jet expansion coupled with multiphoton ionization mass spectrometry (259.3 nm laser). For example, benzene-water-methanol clusters reveal preferential solvation: water molecules polarize the aromatic ring, enhancing methanol clustering. Compare with computational models (e.g., molecular dynamics simulations ) to quantify Van der Waals and dipole interactions .

Q. What computational strategies predict the compound’s metabolic pathways and potential toxicity?

- Methodological Answer : Use in silico tools like OECD QSAR Toolbox or Derek Nexus to predict cytochrome P450-mediated oxidation. Key metabolites may include epoxides or hydroxylated derivatives. Validate predictions with in vitro assays (e.g., liver microsomes) and LC-HRMS to identify phase I/II metabolites. Cross-reference toxicity databases (e.g., EPA CompTox) for structural analogs .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate reaction mechanisms involving this compound?

- Methodological Answer : Synthesize deuterated analogs (e.g., C₆D₅-CD₂-CH(CH₃)-Cl) to track hydrogen transfer in reactions like free-radical halogenation. Use NMR kinetic isotope effects (KIE) or mass spectrometry to distinguish between concerted and stepwise mechanisms. For example, ¹³C labeling at the benzylic position can clarify carbocation stability during SN1 reactions .

Q. What advanced spectroscopic methods resolve ambiguities in stereoelectronic effects of the chloroalkyl substituent?

- Methodological Answer : Apply polarized Raman spectroscopy to map electron density shifts in the benzene ring. Compare with X-ray crystallography data (if crystals are obtainable) to correlate bond lengths with computational models (e.g., Natural Bond Orbital analysis). Transient absorption spectroscopy can probe excited-state dynamics influenced by the substituent’s inductive effects .

Q. How do environmental factors (pH, temperature) influence hydrolysis kinetics of the C-Cl bond?

- Methodological Answer :

Conduct kinetic studies in buffered solutions (pH 2–12) at 25–80°C. Monitor hydrolysis via ion chromatography for chloride release. Fit data to Arrhenius or Eyring equations to determine activation parameters. Computational studies (e.g., ab initio transition state theory ) can model solvent effects on the SN2 transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.